![molecular formula C26H25NO3 B584490 3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid CAS No. 1427521-36-5](/img/structure/B584490.png)
3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid
Overview
Description
JWH 210 N-pentanoic acid metabolite is a chemical compound that is a metabolite of JWH 210, a synthetic cannabinoid. This compound is primarily used as an analytical reference standard and is detectable in urine. It is structurally related to other synthetic cannabinoids and is part of the naphthoylindole family .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of JWH 210 N-pentanoic acid metabolite involves the metabolism of JWH 210. JWH 210 itself is synthesized through a series of chemical reactions involving the condensation of 4-ethyl-1-naphthoyl chloride with 1-pentylindole. The resulting compound undergoes further metabolic processes in the liver, leading to the formation of JWH 210 N-pentanoic acid metabolite .
Industrial Production Methods
the synthesis of its parent compound, JWH 210, involves standard organic synthesis techniques, which can be scaled up for industrial production if necessary .
Chemical Reactions Analysis
Types of Reactions
JWH 210 N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of the pentyl side chain to form the carboxylic acid group.
Hydroxylation: Hydroxylation of the naphthoyl ring and the pentyl side chain can also occur.
Common Reagents and Conditions
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Hydroxylation: Hydroxylation reactions typically involve enzymes such as cytochrome P450 in biological systems.
Major Products Formed
The major product formed from the oxidation of JWH 210 is JWH 210 N-pentanoic acid metabolite. Hydroxylation can lead to the formation of hydroxylated metabolites, such as JWH 210 N-(4-hydroxypentyl) metabolite and JWH 210 N-(5-hydroxypentyl) metabolite .
Scientific Research Applications
JWH 210 N-pentanoic acid metabolite is used in various scientific research applications, including:
Analytical Chemistry: It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacology: Research on the pharmacokinetics and metabolism of synthetic cannabinoids often involves studying their metabolites.
Toxicology: Understanding the metabolic pathways and potential toxicity of synthetic cannabinoids is crucial for assessing their safety
Comparison with Similar Compounds
Similar Compounds
- JWH 018 N-pentanoic acid metabolite
- JWH 073 N-pentanoic acid metabolite
- JWH 250 N-pentanoic acid metabolite
- AM2201 N-pentanoic acid metabolite
Uniqueness
JWH 210 N-pentanoic acid metabolite is unique due to its specific structure and metabolic pathway. It has a higher binding affinity for cannabinoid receptors compared to some other synthetic cannabinoids, making it a valuable compound for research purposes .
Properties
IUPAC Name |
5-[3-(4-ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGSQKIUCYVUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017850 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427521-36-5 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584410.png)
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
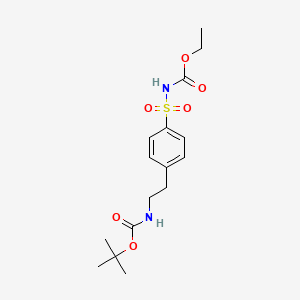
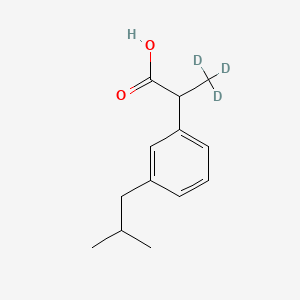
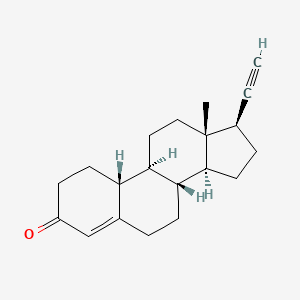
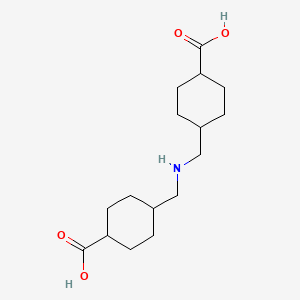
![Dimethyl (2S)-2-[[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]pentanedioate](/img/structure/B584424.png)
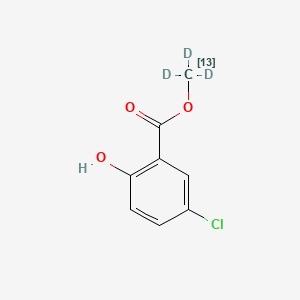

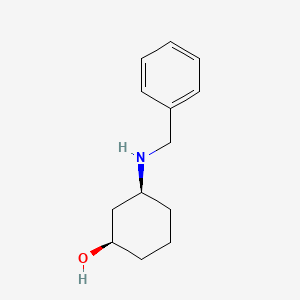
![1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl] Sulfonyl Urea](/img/structure/B584430.png)
